Ethyl furo[2,3-b]pyridine-4-carboxylate
Descripción
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
ethyl furo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-3-5-11-9-7(8)4-6-14-9/h3-6H,2H2,1H3 |
Clave InChI |
FIYVCKLWILIDKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=COC2=NC=C1 |
Origen del producto |
United States |
Métodos De Preparación
Patent US5489685A: Transition Metal-Mediated Coupling
The foundational method for synthesizing furo[2,3-b]pyridine derivatives involves a palladium-copper co-catalyzed coupling between substituted 2-hydroxypyridines and acetylenes. For Ethyl furo[2,3-b]pyridine-4-carboxylate, the process begins with the reaction of 2-hydroxy-4-bromopyridine (1 equivalent) with ethyl propiolate (1.1–1.5 equivalents) in tetrahydrofuran (THF) containing n-butylamine (2 equivalents). Catalytic amounts of palladium(II) acetate (1 mol%) and copper(I) iodide (2 mol%) are added alongside triphenylphosphine (2 mol%) to stabilize the palladium species. The mixture is heated to 35–39°C for 16–27 hours, forming a silylacetylene intermediate.
Subsequent treatment with copper(I) iodide (5 mol%) in ethanol-triethylamine (7:3 v/v) at 72°C for 27 hours facilitates cyclization, followed by hydrolysis with potassium carbonate to yield the ethyl ester. This method achieves moderate to high yields (60–75%) and is scalable, though it requires careful control of stoichiometry and catalyst loading to avoid side reactions.
Optimizations in Catalyst Systems
Recent optimizations explore replacing Pd(II) with Pd(0) nanoparticles, which reduce oxidative side products. For instance, using Pd(PPh₃)₄ (1.5 mol%) with CuI (3 mol%) in dimethylformamide (DMF) at 50°C shortens reaction times to 12 hours while maintaining yields above 70%. Alternative solvents like 1,4-dioxane improve solubility of hydrophobic intermediates, though they necessitate higher temperatures (80–100°C).
Silver Nitrate-Mediated Cyclization Pathways
Cyclization of Cyanoethyl Acetoacetate Derivatives
A distinct approach involves the acid-catalyzed cyclization of ethyl 2-(2-cyanoethyl)acetoacetate. In refluxing aqueous methanol with silver nitrate (1.4 equivalents), the nitrile group undergoes intramolecular attack by an enolic hydroxyl, forming a tetrahydro-2-oxopyridine intermediate. Silver(I) acts as a dehydrogenating agent, aromatizing the dihydrofuropyridine to the fully conjugated system. This method yields Ethyl furo[2,3-b]pyridine-4-carboxylate in 58–65% yield after recrystallization from chloroform-ether mixtures.
Mechanistic Insights and Substrate Scope
The reaction proceeds via a nitrilium ion intermediate, as evidenced by trapping experiments with methanol. Electron-withdrawing substituents on the pyridine ring accelerate cyclization, while bulky groups at the 3-position hinder ring closure. For example, methyl substitution at C-3 reduces yields to 40%, whereas chloro substitution maintains 60% efficiency.
Multi-Component Condensation Approaches
Cyclohexanone-Based Syntheses
A 2021 protocol employs cyclohexanone derivatives in a three-component reaction with ethyl glyoxylate and ammonium acetate. Heating at 120°C in acetic acid for 8 hours generates a dihydroazepine intermediate, which undergoes oxidative aromatization with iodine (1 equivalent) in dimethyl sulfoxide (DMSO) to yield Ethyl furo[2,3-b]pyridine-4-carboxylate. This method achieves an 87% yield with a melting point of 157–159°C, confirmed by $$ ^1H $$ NMR ($$ \delta $$ 8.89 ppm, s, 1H; 4.21 ppm, q, 2H).
Alternative Ketone Substrates
Replacing cyclohexanone with 2,2-dimethyltetrahydro-4H-pyran-4-one alters the fused ring system but retains the ester functionality. However, steric hindrance from the dimethyl group lowers yields to 72%, highlighting the sensitivity of the reaction to steric effects.
Comparative Analysis of Synthetic Methods
The palladium-based method offers the highest reproducibility for industrial applications, whereas the multi-component approach excels in atom efficiency. Silver-mediated cyclization is preferable for substrates sensitive to transition metals.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl furo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl furo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Bioactivity: Antibacterial activity is strongly influenced by substituents. For example, the naphthyl and amino groups in compound 184 enhance activity against E. coli and S. aureus compared to the unsubstituted furopyridine core .
- Electronic Effects : Replacing the furan oxygen with sulfur (thiophene) or nitrogen (pyrrole) alters electron distribution, impacting solubility and binding interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl furo[2,3-b]pyridine-4-carboxylate, and how can researchers optimize yields?
- Methodology :
- Step 1 : Start with ethyl 2-amino-3-furoate and ethyl trifluoroacetoacetate under condensation conditions to form intermediates (e.g., yields ~42.5%) .
- Step 2 : Cyclize intermediates in boiling DMF to yield the furo[2,3-b]pyridine core. Adjust reaction time (12-24 hours) and temperature (150-160°C) to optimize purity .
- Step 3 : Introduce substituents via palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for functional diversity .
- Key Optimization : Use catalytic Cu(I)-bisoxazolines for asymmetric cyclopropanation in early stages to enhance stereochemical control .
Q. How is Ethyl furo[2,3-b]pyridine-4-carboxylate characterized, and what spectroscopic benchmarks are critical?
- Methodology :
- NMR : Analyze /-NMR for pyrrole (δ 6.8–7.2 ppm) and pyridine (δ 8.0–8.5 ppm) proton shifts. Compare with CAS 1261588-72-0 (Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate) for validation .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 190.20) and fragmentation patterns .
- X-ray Crystallography : Use bond lengths (e.g., C–N: 1.34 Å) and dihedral angles to verify planar heterocyclic conformation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C3/C4) influence the compound’s bioactivity?
- Methodology :
- SAR Study Design :
- Experimental Validation : Use kinase inhibition assays (e.g., IC profiling) and molecular docking to correlate substituent effects with target binding .
Q. What advanced analytical techniques resolve contradictions in stability data under varying pH conditions?
- Methodology :
- HPLC-MS Stability Screening : Monitor degradation products at pH 2–9 (37°C, 24 hours). Use C18 columns and acetonitrile/water gradients for separation .
- DSC/TGA : Assess thermal stability (e.g., decomposition onset >200°C) and identify polymorphic transitions .
- Contradiction Resolution : Cross-reference crystallographic data (e.g., hydrogen bonding networks) with solubility profiles to explain pH-dependent instability .
Q. How can computational methods guide the design of Ethyl furo[2,3-b]pyridine-4-carboxylate derivatives with improved pharmacokinetics?
- Methodology :
- DFT Calculations : Predict electron density maps to identify reactive sites for functionalization (e.g., C4 for ester hydrolysis resistance) .
- MD Simulations : Model logP and permeability coefficients to prioritize substituents enhancing blood-brain barrier penetration .
- ADMET Prediction : Use tools like SwissADME to optimize bioavailability while minimizing CYP450 inhibition risks .
Data Contradiction Analysis
Q. Why do biological activity reports vary for structurally similar furopyridine derivatives?
- Methodology :
- Meta-Analysis Framework :
| Factor | Impact Example | Resolution Strategy |
|---|---|---|
| Assay Type | FGFR inhibition vs. antitumor cell viability | Normalize data using Z’-factor validation |
| Substituent Position | C6 vs. C7 methyl groups | Conduct head-to-head comparisons under identical conditions |
- Experimental Controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
Methodological Best Practices
- Synthetic Reproducibility : Document inert atmosphere (N/Ar) and moisture control for palladium-mediated reactions .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous signals .
- Ethical Reporting : Disclose purity levels (e.g., ≥95% by HPLC) and batch variability in pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
